molecular formula C6H5IN2O2 B023111 4-Iodo-3-nitroaniline CAS No. 105752-04-3

4-Iodo-3-nitroaniline

Cat. No.: B023111
CAS No.: 105752-04-3
M. Wt: 264.02 g/mol
InChI Key: RIKZQOSCKSWUPH-UHFFFAOYSA-N
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Scientific Research Applications

4-Iodo-3-nitroaniline has several applications in scientific research, including:

Safety and Hazards

4-Iodo-3-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It also has specific target organ toxicity (single exposure) with target organs being the blood and hematopoietic system .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-3-nitroaniline can be synthesized through a multi-step process involving nitration and iodination reactions. The general synthetic route includes the following steps :

    Nitration: The nitration of aniline to form 3-nitroaniline.

    Iodination: The iodination of 3-nitroaniline to produce this compound.

The nitration step typically involves the use of concentrated nitric acid and sulfuric acid as reagents, while the iodination step can be carried out using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-nitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-iodo-3-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-nitroaniline is unique due to the presence of both an iodine atom and a nitro group on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding, which are not observed in its fluorinated, chlorinated, or brominated analogs .

Properties

IUPAC Name

4-iodo-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKZQOSCKSWUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301141
Record name 4-Iodo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105752-04-3
Record name 4-Iodo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-nitrobenzenamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does hydrogen bonding play in the crystal structure of 4-iodo-3-nitroaniline?

A: Hydrogen bonding plays a crucial role in the crystal packing of this compound. The primary amine group participates in both N-H…O and N-H…N hydrogen bonds. [, ] Three-centered N-H…(O)2 hydrogen bonds involving the nitro group are thought to contribute to the disorder observed at higher temperatures. [] Additionally, moderate strength N-H…N hydrogen bonds create a zigzag chain along the b axis, forming a C(3) graph-set motif that persists in both high and low-temperature phases. []

Q2: Can this compound form co-crystals, and if so, how does this affect its mechanical properties?

A: Yes, this compound can form co-crystals with caffeine. [] Interestingly, the mechanical properties of these co-crystals depend on the type of crystal structure formed and the strength of intermolecular interactions. For instance, co-crystals with weak intralayer interactions, like those observed in the this compound/caffeine co-crystal, tend to exhibit brittle fracture under mechanical stress. [] In contrast, co-crystals with strong intralayer interactions and weak interlayer interactions, such as those observed with 2,4-dinitrobenzoic acid/caffeine, display shear deformation behavior. [] This highlights the potential for tuning the material properties of this compound through co-crystallization.

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